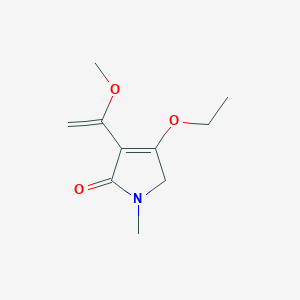![molecular formula C13H14N4O B12599766 3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile CAS No. 646511-97-9](/img/structure/B12599766.png)
3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a benzyloxyethyl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.
Substitution: The amino and benzyloxyethyl groups can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carbonitrile group.
3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-methyl: Similar structure but with a methyl group instead of a carbonitrile group.
Uniqueness
3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile is unique due to the presence of the carbonitrile group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in medicinal chemistry.
Eigenschaften
CAS-Nummer |
646511-97-9 |
|---|---|
Molekularformel |
C13H14N4O |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
3-amino-1-(2-phenylmethoxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C13H14N4O/c14-8-12-9-17(16-13(12)15)6-7-18-10-11-4-2-1-3-5-11/h1-5,9H,6-7,10H2,(H2,15,16) |
InChI-Schlüssel |
RPNGIBNXWYJCID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCN2C=C(C(=N2)N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[tert-Butyl(cyclohexylmethyl)amino]-2-diazonioethen-1-olate](/img/structure/B12599707.png)
![2-(Ethoxymethyl)-3-[4-(hexyloxy)phenyl]prop-2-enenitrile](/img/structure/B12599721.png)
![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)

![4-Piperidinecarboxylic acid, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12599740.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)


![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![Acetamide,N-(2-methoxyethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599785.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
